molecular formula C23H17Cl3N4OS B11661756 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11661756
M. Wt: 503.8 g/mol
InChI Key: DLDCQNGYKASFPD-PPDIBHTLSA-N
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Description

2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a sulfanyl-acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the benzodiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Sulfanyl-Acetohydrazide Moiety: The final step involves the reaction of the benzodiazole derivative with thioacetic acid and hydrazine hydrate to form the sulfanyl-acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the benzodiazole ring and the hydrazide moiety suggests potential activity against certain biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole ring and hydrazide moiety. These interactions could modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide
  • **2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,4-dichlorophenyl)methylidene]acetohydrazide lies in its combination of functional groups. The presence of both the benzodiazole ring and the hydrazide moiety provides a unique scaffold that can interact with various biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H17Cl3N4OS

Molecular Weight

503.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17Cl3N4OS/c24-17-8-5-15(6-9-17)13-30-21-4-2-1-3-20(21)28-23(30)32-14-22(31)29-27-12-16-7-10-18(25)11-19(16)26/h1-12H,13-14H2,(H,29,31)/b27-12-

InChI Key

DLDCQNGYKASFPD-PPDIBHTLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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